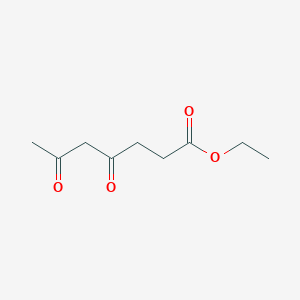![molecular formula C21H27NO9 B2699867 [3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094812-83-5](/img/structure/B2699867.png)
[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate, also known as BAM, is a synthetic compound that has gained attention due to its potential applications in scientific research. BAM belongs to the class of oxan-2-yl compounds, which have been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structure
Synthesis Techniques
The compound is synthesized through complex chemical reactions involving various organic precursors and catalysts. For instance, a study by Mondal et al. (2005) details the synthesis of similar oxovanadium(IV/V) complexes using bis(acetylacetonato)oxovanadium(IV) and other ligands, highlighting the intricate process involved in the synthesis of such complex organic compounds (Mondal et al., 2005).
Crystal Structure Analysis
Research by Shalaby et al. (1995) on a related compound, 2,5-bis(4-methylphenylsulfonyloxy-methyl)oxolane-3,4-diyl diacetate, used crystallography to determine its molecular structure. Such studies are crucial in understanding the molecular geometry and potential applications of these compounds (Shalaby et al., 1995).
Chemical Properties and Reactions
Regioselectivity in Chemical Reactions
The study of how different substituents affect chemical reactions is essential in organic chemistry. Research by Shkoor et al. (2010) on the regioselective synthesis of hydroxyphthalates demonstrates the importance of understanding how different groups in a molecule like [3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate influence chemical reactions (Shkoor et al., 2010).
Molecular Modeling and Spectroscopy
Advanced techniques like X-ray crystallography, IR, UV-vis, and NMR spectroscopy are used to study the molecular properties of these compounds. Lanznaster et al. (2002) utilized these techniques for a Fe(III)Zn(II) complex, offering insights into how similar methodologies could be applied to study this compound (Lanznaster et al., 2002).
Biological Applications and Reactions
Metabolism of Phenolic Compounds
Research into the metabolism of similar phenolic compounds provides insights into potential biological applications. For example, Spivack et al. (1994) explored the metabolism of bisphenol A by bacteria, which could be relevant for understanding how this compound interacts in biological systems (Spivack et al., 1994).
Biodegradation and Environmental Impact
Studies on the biodegradation of related compounds are crucial for assessing their environmental impact. Kang et al. (2006) provided insights into human exposure and biodegradation of bisphenol A, which might be relevant for understanding the environmental aspects of this compound (Kang et al., 2006).
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVFWBNCVROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)
![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)



![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)